molecular formula C15H21N5O B396925 N-METHYL-N-{1-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}HYDROXYLAMINE

N-METHYL-N-{1-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}HYDROXYLAMINE

Cat. No.: B396925
M. Wt: 287.36g/mol
InChI Key: ROMQBOXYPCWWRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-METHYL-N-{1-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}HYDROXYLAMINE is a complex organic compound with a unique structure that combines a cyclohexyl group, a methylphenyl group, and a tetraazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-METHYL-N-{1-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}HYDROXYLAMINE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclohexyl group, the introduction of the hydroxy(methyl)amino group, and the construction of the tetraazole ring. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-METHYL-N-{1-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}HYDROXYLAMINE can undergo various chemical reactions, including:

    Oxidation: The hydroxy(methyl)amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different reduced forms.

    Substitution: The tetraazole ring and the phenyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as solvent choice, temperature, and pH, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy(methyl)amino group may yield oxo derivatives, while substitution reactions on the tetraazole ring can produce a variety of substituted tetraazoles.

Scientific Research Applications

N-METHYL-N-{1-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}HYDROXYLAMINE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and as a pharmacological tool.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-METHYL-N-{1-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}HYDROXYLAMINE involves its interaction with specific molecular targets and pathways. The hydroxy(methyl)amino group and the tetraazole ring are key functional groups that contribute to its biological activity. These groups can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-{1-[hydroxy(methyl)amino]cyclohexyl}-1-(2-chlorophenyl)-1H-tetraazole
  • 5-{1-[hydroxy(methyl)amino]cyclohexyl}-1-(2-fluorophenyl)-1H-tetraazole
  • 5-{1-[hydroxy(methyl)amino]cyclohexyl}-1-(2-bromophenyl)-1H-tetraazole

Uniqueness

Compared to similar compounds, N-METHYL-N-{1-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}HYDROXYLAMINE exhibits unique properties due to the presence of the methyl group on the phenyl ring. This structural feature can influence its reactivity, biological activity, and overall stability, making it a compound of particular interest in various research fields.

Properties

Molecular Formula

C15H21N5O

Molecular Weight

287.36g/mol

IUPAC Name

N-methyl-N-[1-[1-(2-methylphenyl)tetrazol-5-yl]cyclohexyl]hydroxylamine

InChI

InChI=1S/C15H21N5O/c1-12-8-4-5-9-13(12)20-14(16-17-18-20)15(19(2)21)10-6-3-7-11-15/h4-5,8-9,21H,3,6-7,10-11H2,1-2H3

InChI Key

ROMQBOXYPCWWRC-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1N2C(=NN=N2)C3(CCCCC3)N(C)O

Canonical SMILES

CC1=CC=CC=C1N2C(=NN=N2)C3(CCCCC3)N(C)O

Origin of Product

United States

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